molecular formula C14H15BO4 B577604 (2-(Benzyloxy)-5-methoxyphenyl)boronic acid CAS No. 1236768-61-8

(2-(Benzyloxy)-5-methoxyphenyl)boronic acid

Cat. No. B577604
M. Wt: 258.08
InChI Key: NKCGRZUCAKJOFK-UHFFFAOYSA-N
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Description

“(2-(Benzyloxy)-5-methoxyphenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a linear formula of C6H5CH2OC6H4B(OH)2 and an empirical formula of C13H13BO3 .


Molecular Structure Analysis

The molecular formula of “(2-(Benzyloxy)-5-methoxyphenyl)boronic acid” is C13H13BO3. It has an average mass of 228.051 Da and a monoisotopic mass of 228.095779 Da .


Chemical Reactions Analysis

Boronic acids, including “(2-(Benzyloxy)-5-methoxyphenyl)boronic acid”, are known to participate in Suzuki–Miyaura cross-coupling reactions, which are widely used in carbon–carbon bond-forming reactions . Additionally, boronic acids can undergo protodeboronation, a reaction that involves the removal of the boron moiety .


Physical And Chemical Properties Analysis

“(2-(Benzyloxy)-5-methoxyphenyl)boronic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 428.7±47.0 °C at 760 mmHg, and a flash point of 213.0±29.3 °C . It has three hydrogen bond acceptors, two hydrogen bond donors, and four freely rotating bonds .

Scientific Research Applications

Novel Protecting Group Development

(2-(Benzyloxy)-5-methoxyphenyl)boronic acid and its derivatives have been explored in the development of new protecting groups for boronic acids. A novel protecting group, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), was developed, showcasing both protection and deprotection under mild conditions with quantitative conversions. This advancement indicates the utility of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid derivatives in synthetic chemistry, particularly in enhancing the versatility of boronic acids in various chemical reactions (Jun Yan, Shan Jin, B. Wang, 2005).

Suzuki-Miyaura Coupling Reactions

The compound plays a significant role in Suzuki-Miyaura coupling reactions, a cornerstone method in medicinal chemistry for creating complex molecules. Research demonstrates its utility in synthesizing benzyloxy-benzaldehyde derivatives by attaching five-membered heterocycles, a process crucial for drug design. This highlights the compound's importance in creating intermediates that can lead to the development of new therapeutics (H. Bölcskei, Német-Hanzelik Andrea, G. Keglevich, 2022).

Fluorescence Quenching Studies

In another domain, fluorescence quenching studies of boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid, shed light on their photophysical properties. These studies are essential for understanding the interaction dynamics of boronic acid derivatives in various environments, contributing to their potential applications in sensing and imaging technologies (H. S. Geethanjali, D. Nagaraja, R. Melavanki, R. Kusanur, 2015).

Pharmaceutical Applications

Moreover, the structure-activity relationship studies of aryl and heteroaryl boronic acids, including (2-(Benzyloxy)-5-methoxyphenyl)boronic acid, have been conducted to explore their potential as hormone-sensitive lipase inhibitors. These studies are vital for the development of new therapeutic agents targeting metabolic disorders, showcasing the broad applicability of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid derivatives in the pharmaceutical industry (S. Ebdrup, P. Jacobsen, Anupma Dhanda Farrington, P. Vedsø, 2005).

Safety And Hazards

“(2-(Benzyloxy)-5-methoxyphenyl)boronic acid” can be harmful if swallowed, inhaled, or in contact with skin . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(5-methoxy-2-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO4/c1-18-12-7-8-14(13(9-12)15(16)17)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCGRZUCAKJOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Benzyloxy)-5-methoxyphenyl)boronic acid

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